molecular formula C9H15N3O B2809932 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1239730-19-8

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B2809932
CAS No.: 1239730-19-8
M. Wt: 181.239
InChI Key: KOMVPJFOFMVZEI-UHFFFAOYSA-N
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Description

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound that features a five-membered heterocyclic ring known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry as a pharmacophore for the development of new drugs. It has been investigated for its anticancer, anticonvulsant, and antidiabetic properties .

Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexylamine group. One common method is the uronium activation method, which involves the reaction of carboxylic acids with amidoximes under dehydrative cyclization conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVPJFOFMVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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